Xanthoquinodin B3
Description
Xanthoquinodin B3 is a fungal-derived secondary metabolite first isolated from Humicola sp. FO-888, notable for its anticoccidial activity against Eimeria tenella, a protozoan parasite affecting poultry . Structurally, it belongs to the xanthoquinodin class, characterized by a heterodimeric fusion of xanthone and anthraquinone monomers in an "end-to-body" configuration . Its mechanism involves inhibiting schizont formation in E. tenella at concentrations >0.035 µM, demonstrating efficacy against monensin-resistant strains . While its primary application targets veterinary parasites, recent studies highlight its structural kinship to broader bioactive xanthoquinodins with antimicrobial and cytotoxic properties .
Properties
Molecular Formula |
C31H24O11 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
methyl (1R,9R,13S)-5,16,18-trihydroxy-20-methyl-7,14,23-trioxo-9-[(2S)-5-oxooxolan-2-yl]-10-oxahexacyclo[11.10.2.01,15.03,12.06,11.017,22]pentacosa-3,5,11,15,17(22),18,20,24-octaene-9-carboxylate |
InChI |
InChI=1S/C31H24O11/c1-12-7-15-22(16(32)8-12)26(37)24-25(36)14-5-6-30(24,28(15)38)10-13-9-17(33)23-18(34)11-31(29(39)40-2,42-27(23)21(13)14)19-3-4-20(35)41-19/h5-9,14,19,32-33,37H,3-4,10-11H2,1-2H3/t14-,19-,30-,31+/m0/s1 |
InChI Key |
MPTAKQJKPBVWCN-CLEZSSNSSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC(=C6C(=O)C[C@@](OC6=C45)([C@@H]7CCC(=O)O7)C(=O)OC)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC(=C6C(=O)CC(OC6=C45)(C7CCC(=O)O7)C(=O)OC)O)O |
Synonyms |
xanthoquinodin B3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations :
- Ester vs. Hydroxyl Groups : Compounds with esterified side chains (e.g., A1, B10) exhibit stronger cytotoxicity than hydroxylated variants (e.g., B4) .
- Ring Modifications : γ-Lactone rings (B4) or open F-rings (JBIR-99) reduce potency compared to closed, esterified systems .
- Stereochemistry : Z-configuration in B11 enhances antifungal activity, while C-1′ substituents influence target selectivity .
Antiparasitic and Antimicrobial Activity
- Xanthoquinodin A1/A2: Potent against Toxoplasma gondii (IC₅₀: 56.4–111.7 nM), outperforming anti-Plasmodium activity by 2–12× .
- Xanthoquinodin B4/B11: Broad Gram-positive antibacterial (MIC: 0.2–8.3 µg/mL) and antifungal activity (MIC: 2.1–8.3 µg/mL) .
Cytotoxicity Profiles
Taxonomic and Chemotaxonomic Significance
- Fungal Sources: Xanthoquinodins are predominantly produced by Sordariales fungi (e.g., Jugulospora, Chaetomium), with strain-specific variations in yield .
- Chemotaxonomic Markers: The presence of B4 and B11 in Jugulospora rotula and J. vestita underscores their utility in fungal classification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
